molecular formula C19H13ClF3N5O2S B2991570 N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide CAS No. 886941-80-6

N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Cat. No. B2991570
CAS RN: 886941-80-6
M. Wt: 467.85
InChI Key: LCOCWUUNUVHJNG-UHFFFAOYSA-N
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Description

N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H13ClF3N5O2S and its molecular weight is 467.85. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Elucidation of N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide Derivatives

A series of compounds containing the 1,2,4-triazole ring system, similar in structure to N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide, have been synthesized and structurally elucidated. These compounds were investigated due to their wide range of pharmaceutical activities, including antimicrobial effects. The structural characterization was achieved using a variety of spectroscopic techniques, emphasizing the importance of the 1,2,4-triazole ring system in the development of compounds with potential therapeutic applications (B. MahyavanshiJyotindra et al., 2011).

Anti-exudative Properties of Pyrolin Derivatives

Research into new pyrolin derivatives, which share a structural framework with N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide, has demonstrated significant anti-exudative properties. These compounds were synthesized and evaluated in animal models, showing that a majority of the new derivatives possess anti-exudative effects, with some exceeding the efficacy of reference drugs. This study highlights the potential of pyrolin derivatives in treating conditions associated with inflammation and exudation (N. Chalenko et al., 2019).

Decarboxylative Claisen Rearrangement in Heteroaromatic Synthesis

In a study exploring the reactivity of heteroaromatic compounds, including those related to N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide, furan-2-ylmethyl and other derivatives were subjected to decarboxylative Claisen rearrangement. This process facilitated the synthesis of various 2,3-disubstituted heteroaromatic products, showcasing an effective method for generating compounds with potential biological activity (D. Craig et al., 2005).

Exploration of Heterocycles in Medicinal Chemistry

The structural complexity and biological relevance of heterocycles, akin to N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide, underscore their importance in medicinal chemistry. Studies focusing on the synthesis, structural analysis, and biological activities of novel triazole compounds containing thioamide groups reveal their potential in antifungal and plant growth regulating applications. These findings underscore the versatility of heterocycles in drug design and agricultural applications (Fa-Qian Liu et al., 2005).

properties

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[[5-(furan-2-yl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClF3N5O2S/c20-13-6-5-12(19(21,22)23)10-14(13)24-16(29)11-31-18-26-25-17(15-4-3-9-30-15)28(18)27-7-1-2-8-27/h1-10H,11H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCOCWUUNUVHJNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)N2C(=NN=C2SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClF3N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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